molecular formula C7H14N2O2 B587498 (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide CAS No. 143035-56-7

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

Katalognummer: B587498
CAS-Nummer: 143035-56-7
Molekulargewicht: 158.201
InChI-Schlüssel: DDGIXKHWOFWOJX-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide (CAS 114357-98-1) is a chiral pyrrolidine-based compound serving as a versatile building block in medicinal chemistry and drug discovery. The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its sp3-hybridization and ability to explore three-dimensional pharmacophore space, which can improve solubility and optimize the pharmacokinetic profiles of drug candidates . The defined (2S,4R) stereochemistry of this compound is critical for its application, as the absolute configuration of chiral centers directly influences the binding mode and biological activity of the resulting molecules against enantioselective protein targets . This compound is recognized for its role in the synthesis of novel dual-target therapeutics. Research identifies this specific substituted trans-(2S,4R)-pyrrolidine scaffold as a key dopaminergic moiety used in the design of bivalent ligands that function as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to develop analgesics with potent pain-relieving effects through MOR activation, while the D3R antagonism component is intended to reduce the potential for opioid misuse and addictive liability . With a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol , this compound is a valuable synthetic intermediate for researchers working in central nervous system (CNS) drug development and the creation of compounds with targeted blood-brain barrier permeability. It is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-7(11)6-3-5(10)4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGIXKHWOFWOJX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1C[C@H](CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Asymmetric Reduction of 4-Ketopyrrolidine-2-Carboxylate

A common route involves reducing 4-ketopyrrolidine-2-carboxylate esters using chiral catalysts. For example:

  • Catalyst : Ru(BINAP)Cl₂ achieves >98% enantiomeric excess (ee) for the 4R configuration.

  • Conditions : Hydrogenation at 50 psi H₂, 40°C in methanol.

  • Yield : 85–92% after recrystallization.

Table 1: Catalytic Asymmetric Hydrogenation Parameters

SubstrateCatalyst LoadingTemperaturePressureee (%)Yield (%)
Ethyl 4-oxopyrrolidine-2-carboxylate2 mol%40°C50 psi9890

Cyclization of Linear Precursors

Linear precursors such as γ-amino alcohols undergo cyclization to form the pyrrolidine ring. A representative protocol:

  • Substrate : (S)-2-(Dimethylcarbamoyl)-4-hydroxybutanoic acid.

  • Activation : Convert carboxylic acid to acyl chloride using SOCl₂.

  • Cyclization : Intramolecular nucleophilic attack by the amine group in the presence of Et₃N, yielding the pyrrolidine ring.

Key Observations:

  • Solvent : Tetrahydrofuran (THF) minimizes side reactions.

  • Temperature : 0°C to room temperature prevents racemization.

Introduction of the N,N-Dimethylcarboxamide Group

Carbodiimide-Mediated Amidation

The carboxylic acid at C2 is converted to the dimethylamide using dimethylamine and a coupling agent:

  • Reagents : N,N-Dimethylamine hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Conditions : 0°C to room temperature, 12–24 h reaction time.

  • Yield : 78–85%.

Protection and Deprotection Strategies

TBDMS Protection of the C4 Hydroxyl Group

  • Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole.

  • Conditions : DMF solvent, 0°C to room temperature, 6–16 h.

  • Yield : 92–100% (Table 2).

Table 2: Silylation Reaction Optimization

SubstrateTBDMSCl Equiv.Time (h)TemperatureYield (%)
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid1.21620°C100

Deprotection of TBDMS Ether

  • Reagents : Tetra-n-butylammonium fluoride (TBAF) in THF.

  • Conditions : 0°C, 1 h.

  • Yield : 95%.

Resolution of Stereochemical Impurities

Chiral Chromatography

  • Column : Chiralpak® IA (250 × 4.6 mm).

  • Mobile Phase : Hexane/isopropanol (85:15 v/v).

  • Retention Times : 8.2 min (2S,4R) vs. 10.5 min (2R,4S).

Scalable Industrial Synthesis

A pilot-scale protocol (10 kg batch) achieves 76% overall yield:

  • Step 1 : Asymmetric hydrogenation (92% yield).

  • Step 2 : TBDMS protection (98% yield).

  • Step 3 : EDC-mediated amidation (85% yield).

  • Step 4 : TBAF deprotection (95% yield).

Analytical Validation

X-ray Crystallography

  • Confirms absolute configuration (2S,4R) with R-factor <0.05.

¹H NMR Characterization

  • δ 4.52 ppm : C4 hydroxyl proton (disappears upon silylation).

  • δ 3.02 ppm : N,N-Dimethyl protons (singlet, integration 6H).

Challenges and Mitigation Strategies

  • Racemization at C2 : Minimized by low-temperature amidation.

  • Over-silylation : Controlled using stoichiometric TBDMSCl .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

In biology, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool for probing biochemical pathways .

Medicine

In medicinal chemistry, (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is investigated for its potential therapeutic applications. It has been studied as a potential drug candidate for treating various diseases due to its ability to modulate biological targets .

Industry

In the industry, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and material engineering .

Wirkmechanismus

The mechanism of action of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds and interact with enzymes, receptors, and other proteins, modulating their activity and function. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares SSR149415 with pyrrolidine-2-carboxamide derivatives, focusing on stereochemistry, substituents, pharmacological activity, and synthesis.

Stereochemical and Functional Group Variations
Compound Name Substituents/Modifications Biological Activity/Application Key References
SSR149415 (2S,4R)-4-hydroxy, N,N-dimethyl carboxamide, 5-chloro-indole sulfonyl group V1b receptor antagonist (IC₅₀: 1.7 nM)
(2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride (2S,4S)-4-dimethylamino, carboxylic acid Catalyst for H/D exchange reactions; no direct receptor activity reported
(2R,4S)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid (2R,4S)-4-hydroxymethyl, carboxylic acid Intermediate in peptidomimetic synthesis
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Thiazolylbenzyl group, amino acid side chain Investigational compound (antiviral/cancer target)

Key Observations :

  • Stereochemistry : The (2S,4R) configuration in SSR149415 is critical for V1b receptor binding, as analogs with (2S,4S) or (2R,4S) configurations (e.g., ) lack antagonistic activity .
  • Functional Groups : The hydroxy group at position 4 enhances hydrogen bonding with the V1b receptor, while the dimethyl carboxamide improves metabolic stability compared to carboxylic acid derivatives (e.g., ) .

Key Findings :

  • SSR149415 exhibits >1,000-fold selectivity for V1b over V1a, V2, and oxytocin receptors, unlike non-selective analogs like SR49059 () .
  • Thiazolyl-substituted analogs (e.g., AC80811) show higher cytotoxicity (H302/H315 warnings) compared to SSR149415, likely due to reactive thiazole moieties .

Key Insights :

  • SSR149415’s synthesis requires precise temperature control (-15°C) during mesylation to avoid racemization .
  • Siloxy-protected intermediates (e.g., tert-butyldimethylsilyl ethers) improve solubility for subsequent coupling steps but require deprotection .

Biologische Aktivität

(2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound that has garnered attention in various scientific fields, particularly in medicinal and biological research. Its unique stereochemistry and functional groups make it a valuable tool for studying protein-ligand interactions, enzyme mechanisms, and potential therapeutic applications.

This compound features a pyrrolidine ring with a hydroxyl group and a dimethylamide substituent. Its chemical structure allows for significant interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions.

Biological Activity Overview

The biological activity of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide can be categorized into several key areas:

  • Protein-Ligand Interactions : It is utilized to study the binding affinities and mechanisms of various proteins.
  • Enzyme Mechanisms : The compound's ability to form hydrogen bonds aids in understanding enzyme-substrate interactions.
  • Therapeutic Potential : Investigated as a potential drug candidate for various diseases.

The mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Binding : It may interact with receptors, modulating their activity and affecting signal transduction pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein-Ligand BindingForms stable complexes with target proteins, enhancing understanding of molecular interactions.
Enzyme InhibitionDemonstrates potential to inhibit enzymes involved in metabolic pathways.
Anticancer PropertiesExhibits structure-dependent anticancer activity in various cancer cell lines.
Antimicrobial ActivityShows potential against multidrug-resistant pathogens.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide using A549 human lung adenocarcinoma cells. The compound exhibited cytotoxic effects, reducing cell viability significantly compared to control treatments. The structure-dependent nature of its activity was highlighted, suggesting modifications could enhance efficacy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated notable antimicrobial activity, pointing towards its potential as a lead compound for developing new antibiotics.

Table 2: Comparison with Related Compounds

CompoundStructure CharacteristicsBiological Activity
(2S,4R)-4-hydroxyprolineHydroxyl group on prolineModerate anticancer activity
(2S,4R)-4-fluoroprolineFluorine substitutionEnhanced binding affinity
(2S,4R)-4-methylprolineMethyl group substitutionReduced enzyme inhibition

Q & A

Basic: What are the standard synthetic methodologies for (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide?

Answer:
The synthesis typically employs enantioselective strategies to control stereochemistry. Key steps include:

  • Chiral Catalysis : Use of (R)- or (S)-proline derivatives to establish the (2S,4R) configuration .
  • Protection/Deprotection : Sequential protection of the hydroxyl group (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during amide bond formation .
  • Coupling Reactions : Activation of the carboxylic acid moiety via carbodiimides (e.g., DCC) for N-methylation .
  • Purification : Final purification via recrystallization or chiral HPLC to achieve >98% enantiomeric excess .

Advanced: How can researchers resolve stereochemical inconsistencies in (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide during synthesis?

Answer:
Stereochemical validation requires:

  • X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal analysis .
  • Vibrational Circular Dichroism (VCD) : Comparative spectral analysis against computed spectra for chiral centers .
  • NMR NOE Experiments : Spatial proximity analysis of protons to distinguish diastereomers .
    Contradictions between predicted and observed stereochemistry may arise from solvent polarity effects on transition states, necessitating DFT-based mechanistic studies .

Basic: What experimental approaches assess the stability of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide under physiological conditions?

Answer:

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity risks .
  • Oxidative Stress Tests : Exposure to H2O2 or Fe<sup>2+</sup>/ascorbate to evaluate radical-mediated degradation .

Advanced: How can researchers validate interactions between (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide and biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Real-time kinetics (kon/koff) for binding affinity to receptors like VHL or proteases .
  • Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling (ΔG, ΔH) to distinguish enthalpic vs. entropic binding modes .
  • Cryo-EM/X-ray Co-crystallization : Structural mapping of ligand-protein interfaces .
    Contradictory binding data may arise from allosteric modulation or buffer-dependent conformational changes .

Basic: What analytical techniques are critical for purity assessment of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide?

Answer:

  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .
  • LC-MS/MS : Quantify impurities (<0.1%) and confirm molecular weight (m/z 187.1 [M+H]<sup>+</sup>) .
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

Advanced: What mechanistic insights guide the optimization of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide in asymmetric catalysis?

Answer:

  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., C–H activation) using deuterated analogs .
  • DFT Calculations : Simulate transition states to rationalize enantioselectivity trends .
  • In Situ IR Spectroscopy : Monitor intermediate formation during catalytic cycles .
    Discrepancies between theoretical and experimental ee% may require solvent polarity or temperature adjustments .

Basic: What safety protocols are recommended for handling (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies improve the bioactivity of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide derivatives?

Answer:

  • Positional Scanning : Replace the N-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance target affinity .
  • Hydroxyl Group Modifications : Acylation or sulfonation to improve metabolic stability .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to prioritize synthetic targets .

Advanced: What strategies optimize the crystallization of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide for structural studies?

Answer:

  • Solvent Screening : Use mixed-solvent systems (e.g., DMSO/water) to modulate nucleation .
  • Seeding Techniques : Introduce microcrystals to control polymorph formation .
  • Temperature Ramping : Gradual cooling (0.1°C/min) to grow diffraction-quality crystals .

Advanced: How do researchers evaluate the metabolic stability of (2S,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide?

Answer:

  • In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-HRMS .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to characterize Phase I/II metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.